(R)-Citalopram-d4 (oxalate)
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Overview
Description
®-Citalopram-d4 (oxalate) is a deuterated form of ®-Citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The deuterium atoms in ®-Citalopram-d4 replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. The oxalate form is a salt that improves the compound’s solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Citalopram-d4 (oxalate) involves several steps, starting with the preparation of the deuterated intermediate compounds. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Cyclization: Formation of the bicyclic core structure.
Substitution: Introduction of the cyano group.
Resolution: Separation of the ®-enantiomer from the racemic mixture.
Salt Formation: Conversion to the oxalate salt.
Industrial Production Methods
Industrial production of ®-Citalopram-d4 (oxalate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-Citalopram-d4 (oxalate) undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized metabolites.
Reduction: Reduction of the cyano group.
Substitution: Nucleophilic substitution reactions.
Hydrolysis: Breakdown of the oxalate salt.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Formation of N-oxide and other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives.
Hydrolysis: Release of oxalic acid and the free base of ®-Citalopram-d4.
Scientific Research Applications
®-Citalopram-d4 (oxalate) is used in various scientific research applications, including:
Chemistry: Studying the effects of deuteration on chemical stability and reaction mechanisms.
Biology: Investigating the pharmacokinetics and pharmacodynamics of deuterated compounds.
Medicine: Developing improved antidepressant therapies with enhanced efficacy and reduced side effects.
Industry: Producing stable isotopic-labeled compounds for analytical and diagnostic purposes.
Mechanism of Action
®-Citalopram-d4 (oxalate) exerts its effects by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing the availability of serotonin in the brain. The primary molecular target is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons. By binding to SERT, ®-Citalopram-d4 prevents serotonin reuptake, leading to enhanced serotonergic neurotransmission and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
(S)-Citalopram: The S-enantiomer of citalopram, which is more potent than the R-enantiomer.
Escitalopram: The pure S-enantiomer of citalopram, known for its higher efficacy and faster onset of action.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Sertraline: An SSRI with a different chemical structure and pharmacokinetic profile.
Uniqueness
®-Citalopram-d4 (oxalate) is unique due to its deuterated structure, which provides enhanced metabolic stability and potentially improved pharmacokinetic properties compared to non-deuterated analogs. The oxalate salt form also contributes to its improved solubility and bioavailability, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C22H23FN2O5 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(1R)-1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1/i5D,6D,7D,8D; |
InChI Key |
KTGRHKOEFSJQNS-RGNKMCHRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@@]2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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